CGP 37157

描述

CGP 37157 是一种苯并噻嗪衍生物,作为线粒体钠钙交换器的选择性抑制剂。 它以其调节细胞内钙信号传导的能力而闻名,这对于平滑肌、心肌和骨骼肌细胞以及非肌肉系统中的各种细胞过程至关重要 .

科学研究应用

CGP 37157 具有广泛的科学研究应用:

化学: 用作研究钙信号通路及其调节的工具。

生物学: 研究其在调节线粒体钙动力学及其对细胞代谢的影响中的作用。

医学: 探索其在与钙失调相关的疾病(如心脏心律失常和神经退行性疾病)中的潜在治疗应用。

工业: 用于开发针对钙信号通路的新药

作用机制

CGP 37157 作为线粒体钠钙交换器的选择性抑制剂发挥作用。它与交换器结合,阻止钙离子从线粒体中流出以交换钠离子。 这种抑制导致线粒体钙水平升高,这会影响各种细胞过程,包括能量产生、凋亡和钙信号传导 .

生化分析

Biochemical Properties

CGP 37157 plays a significant role in biochemical reactions, particularly in the regulation of calcium ions. It interacts with the mitochondrial Na±Ca2+ exchanger, inhibiting its function . The IC50 value, a measure of the effectiveness of the compound in inhibiting biological function, is reported to be 0.4 μM . This interaction with the exchanger influences the balance of sodium and calcium ions in the mitochondria, which is crucial for various cellular processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating calcium homeostasis, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, in heart failure models, this compound has been shown to have favorable effects, enhancing mitochondrial function and reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the mitochondrial Na±Ca2+ exchanger, inhibiting the exchange process . This inhibition affects the electrochemical gradient across the mitochondrial membrane, influencing the transport of calcium ions . The compound does not affect channels, exchangers, or ATPases on the cardiac sarcolemma or ATPases on sarcoplasmic reticulum .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to have stable effects in laboratory settings. It continues to inhibit the mitochondrial Na±Ca2+ exchanger effectively, impacting calcium homeostasis . Specific long-term effects on cellular function observed in in vitro or in vivo studies are not extensively reported in the literature.

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not extensively documented, the compound has been used in animal heart failure models, where it showed beneficial effects . The effects at different dosages, threshold effects, and any toxic or adverse effects at high doses are not explicitly reported.

Metabolic Pathways

This compound is involved in the regulation of the mitochondrial Na±Ca2+ exchange process, a critical component of cellular metabolism . The specific metabolic pathways that the compound is involved in, including any enzymes or cofactors it interacts with, are not extensively documented in the literature.

Transport and Distribution

This compound is known to interact with the mitochondrial Na±Ca2+ exchanger, suggesting that it is transported to and distributed within the mitochondria . Detailed information on how the compound is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with, is not extensively reported.

Subcellular Localization

This compound is localized to the mitochondria, where it interacts with the mitochondrial Na±Ca2+ exchanger . This suggests that the compound may be directed to the mitochondria via specific targeting signals or post-translational modifications. Detailed information on the subcellular localization of this compound and any effects on its activity or function is not extensively documented in the literature.

准备方法

合成路线和反应条件

CGP 37157 可以通过多步过程从氯硝西泮合成反应条件通常包括使用有机溶剂(例如二甲亚砜)和催化剂,以促进所需产物的形成 .

工业生产方法

This compound 的工业生产涉及扩大实验室合成过程。这包括优化反应条件以提高产量和纯度,以及实施质量控制措施以确保最终产品的稳定性。 该化合物通常以固体形式生产,并在受控条件下储存以保持其稳定性 .

化学反应分析

反应类型

CGP 37157 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。

还原: 还原反应可用于修饰苯并噻嗪环上的官能团。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

形成的主要产物

这些反应形成的主要产物包括具有修饰的官能团的 this compound 的各种衍生物,这些衍生物可能具有不同的生物活性和性质 .

相似化合物的比较

类似化合物

氯硝西泮: CGP 37157 衍生自的母体化合物。

苯并噻嗪衍生物: 具有类似结构和功能的其他化合物。

钠钙交换器抑制剂: 抑制相同靶标但可能具有不同化学结构的化合物

独特性

This compound 的独特性在于它对线粒体钠钙交换器的高度选择性,以及它能够调节线粒体钙动力学而不会影响其他钙通道或 ATP 酶。 这种特异性使其成为研究线粒体功能和钙信号传导的宝贵工具 .

属性

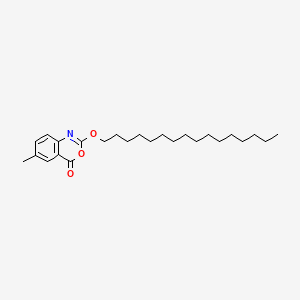

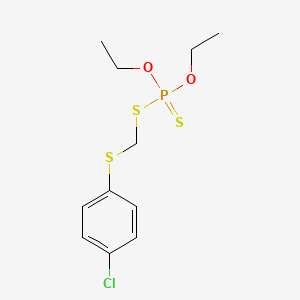

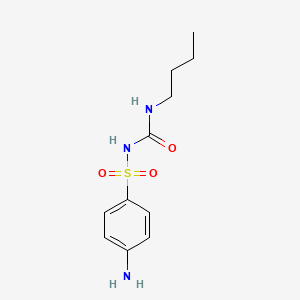

IUPAC Name |

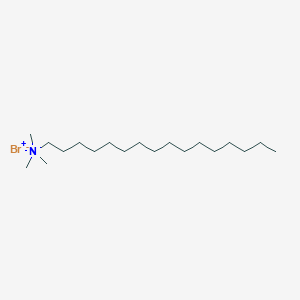

7-chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NOS/c16-9-5-6-13-11(7-9)15(20-8-14(19)18-13)10-3-1-2-4-12(10)17/h1-7,15H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEPIRKXSUIUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60996899 | |

| Record name | 7-Chloro-5-(2-chlorophenyl)-3,5-dihydro-4,1-benzothiazepin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75450-34-9 | |

| Record name | Cgp 37157 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075450349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-5-(2-chlorophenyl)-3,5-dihydro-4,1-benzothiazepin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-5-(2-chlorophenyl)-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of CGP37157?

A1: CGP37157 is widely recognized for its ability to inhibit the mitochondrial Na+/Ca2+ exchanger (mNCX). [, , , , ] This exchanger plays a crucial role in maintaining Ca2+ homeostasis by extruding Ca2+ from the mitochondrial matrix in exchange for Na+. [, , , , ]

Q2: How does CGP37157's inhibition of mNCX affect mitochondrial function?

A2: By inhibiting mNCX, CGP37157 disrupts the efflux of Ca2+ from mitochondria, leading to an increase in mitochondrial Ca2+ concentration ([Ca2+]m). [, , ] This can have several downstream effects, including:

- Enhanced mitochondrial metabolism: Increased [Ca2+]m stimulates key enzymes in the Krebs cycle, leading to increased ATP production. []

- Modulation of reactive oxygen species (ROS) production: While the exact relationship is complex, studies suggest that CGP37157 can influence ROS production in a context-dependent manner. [, , ]

- Induction of the mitochondrial permeability transition pore (mPTP): Excessive mitochondrial Ca2+ overload can trigger the opening of mPTP, a key event in apoptosis. []

Q3: Does CGP37157 interact with targets other than mNCX?

A3: Yes, emerging evidence indicates that CGP37157 might not be as selective as initially thought. Studies suggest it can also interact with:

- Plasma membrane Na+/Ca2+ exchanger (NCX): CGP37157 exhibits inhibitory effects on NCX, albeit at higher concentrations compared to its action on mNCX. [, , ]

- L-type voltage-gated Ca2+ channels: CGP37157 has been reported to block these channels in some studies, potentially contributing to its neuroprotective effects. [, , , ]

- Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA): Research suggests that CGP37157 can inhibit SERCA, affecting Ca2+ uptake into the sarcoplasmic reticulum. []

- Ryanodine receptor channels (RyRs): CGP37157 has been shown to activate RyRs, potentially contributing to altered Ca2+ handling in muscle cells. []

Q4: What is the significance of CGP37157's broader target profile?

A4: The multiple targets of CGP37157 complicate the interpretation of experimental results, particularly when attributing observed effects solely to mNCX inhibition. It underscores the importance of considering off-target effects and using appropriate controls when employing CGP37157 as a pharmacological tool. [, , ]

Q5: How does CGP37157 impact intracellular Ca2+ signaling?

A5: CGP37157's effects on intracellular Ca2+ signaling are multifaceted and depend on the cell type and experimental conditions. [, , , , , , ] By inhibiting mNCX, it can:

- Prolong cytosolic Ca2+ transients: Inhibiting mitochondrial Ca2+ efflux can lead to slower clearance of cytosolic Ca2+ following cellular stimulation. [, ]

- Influence store-operated Ca2+ entry (SOCE): Mitochondria play a role in SOCE by buffering subplasmalemmal Ca2+. [] By altering mitochondrial Ca2+ handling, CGP37157 can indirectly modulate SOCE. []

- Impact Ca2+ release from intracellular stores: Studies suggest CGP37157 can indirectly affect Ca2+ release from the endoplasmic reticulum, potentially due to altered Ca2+ signaling between mitochondria and the ER. [, ]

Q6: What are the potential therapeutic applications of CGP37157?

A6: While not currently used clinically, CGP37157's pharmacological profile suggests potential therapeutic avenues, including:

- Neuroprotection: Preclinical studies demonstrate neuroprotective effects in models of excitotoxicity, ischemia, and neurodegenerative diseases. [, , , ] These effects are attributed to its ability to modulate intracellular Ca2+ levels and reduce oxidative stress. [, , , ]

- Enhancing insulin secretion: CGP37157 has been shown to potentiate glucose-stimulated insulin secretion in pancreatic islets, suggesting potential as an insulin secretagogue. []

- Anti-cancer activity: Recent research suggests that CGP37157, by disrupting mitochondrial Ca2+ homeostasis, could enhance the efficacy of certain chemotherapeutic agents. []

Q7: What are the limitations of CGP37157 as a therapeutic agent?

A7: Several factors currently limit CGP37157's clinical translation, including:

- Lack of specificity: Its multiple targets raise concerns about potential side effects and make it challenging to delineate its precise mechanism of action in vivo. [, , ]

- Limited understanding of long-term effects: The long-term consequences of chronic mNCX inhibition and CGP37157's other pharmacological actions require further investigation. [, , ]

- Need for optimized delivery strategies: Improving targeted delivery to specific tissues or cells could enhance efficacy and minimize potential off-target effects. []

Q8: How is CGP37157 used as a research tool?

A8: CGP37157 is widely employed in research to investigate:

- The role of mNCX in various cellular processes: It helps dissect the contribution of mNCX to Ca2+ signaling, mitochondrial function, and cellular responses to stress. [, , , ]

- The therapeutic potential of targeting mNCX: By modulating mNCX activity, researchers can assess its potential as a therapeutic target for various diseases. [, , , ]

Q9: What are the limitations of using CGP37157 as a research tool?

A9: Researchers should consider the following limitations when using CGP37157:

- Off-target effects: Its interaction with other Ca2+ handling proteins can confound interpretations. [, , , ]

- Concentration-dependent effects: CGP37157's affinity for different targets can vary, highlighting the importance of using appropriate concentrations. [, , ]

- Cell type-specific responses: The impact of CGP37157 can differ across cell types, emphasizing the need for context-specific interpretations. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。